molecular formula C11H10Br2N2S B3021780 7H-Imidazo(2,1-b)thiazol-4-ium, 5,6-dihydro-3-(p-bromophenyl)-, bromide CAS No. 36104-03-7

7H-Imidazo(2,1-b)thiazol-4-ium, 5,6-dihydro-3-(p-bromophenyl)-, bromide

Cat. No. B3021780
CAS RN: 36104-03-7
M. Wt: 362.09 g/mol
InChI Key: MSLXFUADXRMQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H-Imidazo(2,1-b)thiazol-4-ium, 5,6-dihydro-3-(p-bromophenyl)-, bromide is a chemical compound with the molecular formula C11H10Br2N2S . It has a molecular weight of 362.09 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, are not specified in the search results .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been shown to possess analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new drugs for the treatment of conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial activity against various bacteria and pathogens . This suggests that they could be used in the development of new antimicrobial drugs, which are needed to combat the growing problem of antibiotic resistance.

Antifungal Activity

Some thiazole compounds have shown significant antifungal activity . For example, compound p6 displayed significant antifungal activity against C. albicans, and compound p3 was found to be most potent against A. niger .

Antiviral Activity

Thiazole derivatives have also been found to possess antiviral properties . This opens up the possibility of using these compounds in the development of new antiviral drugs, which are particularly important in the fight against diseases like HIV and influenza.

Diuretic Activity

Thiazole compounds have been found to exhibit diuretic activity . Diuretics help the body get rid of excess fluid and are used to treat a variety of conditions, including high blood pressure and heart failure.

Neuroprotective Activity

Thiazole derivatives have shown neuroprotective effects . This suggests that they could be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Antitumor or Cytotoxic Activity

Thiazole compounds have demonstrated antitumor or cytotoxic activity . This means that they could potentially be used in the development of new cancer treatments.

properties

IUPAC Name

3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2S.BrH/c12-9-3-1-8(2-4-9)10-7-15-11-13-5-6-14(10)11;/h1-4,7H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLXFUADXRMQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CC=C(C=C3)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80224904
Record name 7H-Imidazo(2,1-b)thiazol-4-ium, 5,6-dihydro-3-(p-bromophenyl)-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-Imidazo(2,1-b)thiazol-4-ium, 5,6-dihydro-3-(p-bromophenyl)-, bromide

CAS RN

74038-89-4, 36104-03-7
Record name 7H-Imidazo(2,1-b)thiazol-4-ium, 5,6-dihydro-3-(p-bromophenyl)-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074038894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC223276
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-Imidazo(2,1-b)thiazol-4-ium, 5,6-dihydro-3-(p-bromophenyl)-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-bromophenyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrobromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD7N9AH5KB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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